Lecithin

Übersicht

Beschreibung

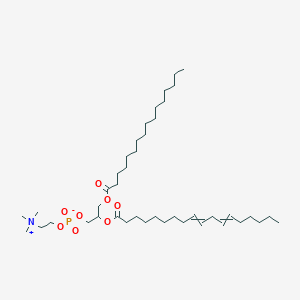

Lecithin is a crucial lipid molecule that plays a vital role in various physiological processes in the human body. It is a major constituent of cell membranes and is involved in the transport of lipids, proteins, and other molecules across the membrane . This compound is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline molecule . This unique composition gives phosphatidylcholine its distinctive properties and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lecithin can be synthesized through several methods. One common method involves dissolving 40 mg of phosphatidylcholine in 1 mL of chloroform/methanol (2:1, v/v) in a 25-mL round-bottomed flask, followed by evaporation of the solvent by rotary evaporation . Another method involves the use of ethyl cyanoformate in anhydrous tetrahydrofuran, which is added dropwise to lithium aluminum hydride in anhydrous tetrahydrofuran, followed by refluxing and cooling .

Industrial Production Methods: this compound is commercially produced by extracting it from readily available sources such as egg yolk or soybeans using mechanical or chemical methods . The extraction process often involves the use of hexane to separate phosphatidylcholine from other components.

Analyse Chemischer Reaktionen

Types of Reactions: Lecithin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For example, phospholipase D catalyzes the hydrolysis of phosphatidylcholine to form phosphatidic acid, releasing the soluble choline headgroup into the cytosol .

Common Reagents and Conditions: Common reagents used in the reactions involving phosphatidylcholine include phospholipase D, cytidine triphosphate, and diacylglycerol . The reactions typically occur under physiological conditions, such as in the presence of enzymes and at body temperature.

Major Products: The major products formed from the reactions of phosphatidylcholine include phosphatidic acid, choline, and various lysophosphatidylcholines .

Wissenschaftliche Forschungsanwendungen

Food Industry

Lecithin is widely used in the food industry due to its emulsifying properties that help stabilize mixtures of oil and water. Its applications include:

- Emulsifier : this compound is commonly added to products like margarine, chocolate, and salad dressings to maintain a uniform texture.

- Stabilizer : It helps prevent separation in products such as mayonnaise and sauces.

- Antioxidant : this compound can act as a natural antioxidant, extending the shelf life of food products.

Table 1: Food Industry Applications of this compound

| Application | Description | Examples |

|---|---|---|

| Emulsifier | Stabilizes oil-water mixtures | Margarine, chocolate |

| Stabilizer | Prevents separation in mixtures | Mayonnaise, sauces |

| Antioxidant | Extends shelf life by preventing oxidation | Baked goods |

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

- Drug Delivery : this compound is used in lipid-based nanoparticles (LBNPs) for targeted drug delivery systems. These systems enhance drug solubility and stability while reducing side effects .

- Wetting Agent : It aids in the formulation of tablets and capsules by enhancing the wetting properties of the active ingredients.

- Choline Source : this compound is a significant source of choline, essential for cognitive function and liver health .

Case Study: Lipid-Based Nanoparticles

A study highlighted the use of this compound in formulating liposomal doxorubicin for cancer therapy. The liposomes improved drug delivery to tumor sites while minimizing systemic toxicity .

Cosmetics Industry

This compound's emollient properties make it a valuable ingredient in cosmetics:

- Skin Conditioning : It acts as a moisturizer and skin-softening agent in creams and lotions.

- Emulsifier : this compound helps stabilize emulsions in products like shampoos and conditioners.

Table 2: Cosmetic Applications of this compound

| Application | Description | Examples |

|---|---|---|

| Skin Conditioning | Moisturizes and softens skin | Creams, lotions |

| Emulsifier | Stabilizes oil-water mixtures | Shampoos, conditioners |

Industrial Applications

This compound finds numerous applications in various industrial sectors:

- Paints and Coatings : It serves as a dispersing agent and stabilizer in paints, enhancing pigment distribution and preventing settling .

- Animal Feed : this compound enriches animal diets with essential fatty acids and improves pelletization .

- Plastics : It acts as a release agent during the manufacturing process.

Table 3: Industrial Applications of this compound

| Application | Description | Examples |

|---|---|---|

| Paints | Disperses pigments and stabilizes formulations | Water-based paints |

| Animal Feed | Enhances nutritional value | Pelleted feed |

| Plastics | Acts as a release agent | Molded plastic products |

Health Benefits

Research indicates several health benefits associated with this compound consumption:

Wirkmechanismus

Lecithin is similar to other phospholipids such as phosphatidylethanolamine and phosphatidylserine. it is unique in its composition, as it contains a choline headgroup, which is not present in other phospholipids . Phosphatidylethanolamine and phosphatidylserine have different headgroups, which give them distinct properties and functions . For example, phosphatidylserine is involved in apoptosis and cognitive function, while phosphatidylethanolamine is involved in membrane fusion and lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

- Phosphatidylethanolamine

- Phosphatidylserine

- Phosphatidylinositol

- Phosphatidylglycerol

Lecithin’s unique composition and functions make it a vital molecule in various physiological processes and scientific research applications.

Biologische Aktivität

Lecithin is a complex mixture of phospholipids, primarily phosphatidylcholine, and is widely recognized for its biological activities and physiological roles in various organisms. This article delves into the biological activity of this compound, highlighting its composition, physiological effects, and applications based on diverse research findings.

Composition of this compound

This compound is composed mainly of phospholipids, which include:

- Phosphatidylcholine (PC) : The most abundant component, crucial for cell membrane structure.

- Phosphatidylethanolamine (PE) : Important for membrane fusion and signaling.

- Phosphatidylserine (PS) : Involved in cell signaling and apoptosis.

- Other components : Including fatty acids and choline.

The composition varies significantly depending on the source (e.g., egg yolk, soybeans, sunflower), affecting its biological activity. For instance, egg this compound has a higher content of phosphatidylcholines compared to soybean this compound, which contributes to its greater hypocholesterolemic and hepatoprotective properties .

Physiological Functions

This compound exhibits several physiological functions:

- Cell Membrane Integrity : this compound is essential for maintaining the structural integrity of cell membranes. It helps in the formation of lipid bilayers that are critical for cellular function .

- Surfactant Properties : In the lungs, disaturated this compound (mainly dipalmitoyl this compound) plays a vital role as a surfactant, reducing surface tension at the air-liquid interface in alveoli, thus preventing their collapse .

- Lipid Metabolism : this compound influences lipid metabolism by promoting the synthesis and regeneration of lipoproteins. It enhances the activity of lipoprotein lipase (LPL), facilitating fat absorption and metabolism .

- Neuroprotective Effects : this compound has been shown to have neuroprotective properties by promoting cell membrane repair and reducing oxidative stress in neuronal cells .

Case Studies

-

Soybean this compound on Growth Performance :

A study investigated the effects of dietary soybean this compound on growth performance and liver metabolism in animals. The results indicated that soybean this compound supplementation improved growth rates and enhanced the expression of genes related to fatty acid activation and phospholipid catabolism . -

Hydroxylated this compound Effects :

Research demonstrated that hydroxylated this compound improved serum enzyme activity related to lipid metabolism in goslings. Specifically, it resulted in lower alanine aminotransferase (ALT) levels and higher LPL activity compared to control groups .

Data Tables

Table 1: Comparative Analysis of this compound Sources

| Source | Main Component | Key Biological Activity |

|---|---|---|

| Egg Yolk | Phosphatidylcholine | Hypocholesterolemic, hepatoprotective |

| Soybean | Phosphatidylcholine | Lipid metabolism enhancement |

| Sunflower | Phosphatidylcholine | Higher biological activity than soybean |

Table 2: Effects of Soybean this compound on Gene Expression

| Gene | Expression Level (SL12 Diet) | Control Group |

|---|---|---|

| acsl6 | Increased | Baseline |

| acat2 | Increased | Baseline |

| gprt2 | Decreased | Baseline |

Eigenschaften

CAS-Nummer |

8002-43-5 |

|---|---|

Molekularformel |

C42H80NO8P |

Molekulargewicht |

758.1 g/mol |

IUPAC-Name |

[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14+,21-20+ |

InChI-Schlüssel |

JLPULHDHAOZNQI-ZNEZQZEFSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air Light-brown to brown, viscous semiliquid Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 |

Dichte |

1.0305 at 24 °C/4 °C |

melting_point |

236-237 °C |

Key on ui other cas no. |

8002-43-5 |

Physikalische Beschreibung |

Dry Powder, Liquid; Water or Solvent Wet Solid; Liquid Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

Insoluble in water Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils. Soluble in about 12 parts cold absolute alcohol |

Synonyme |

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-linoleoylphosphatidylcholine 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine palmitoyl-linoleoatephosphatidylcholine PLPC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phosphatidylcholine influence the release reaction of blood platelets?

A1: Studies on reserpinized rabbit platelets revealed that these platelets accumulate phosphatidylcholine intracellularly through enhanced choline incorporation, phosphatidylethanolamine methylation, and de novo synthesis from glycerol. [] This accumulated phosphatidylcholine is then rapidly degraded upon thrombin-induced activation, potentially contributing to the enhanced release reaction observed in reserpinized platelets. []

Q2: Can phosphatidylcholine be hydrolyzed by enzymes, and if so, what are the implications?

A2: Yes, paraoxonase-1 (PON-1), an enzyme associated with high-density lipoproteins (HDL), can hydrolyze phosphatidylcholine isoprostanes and core aldehydes, breaking them down into lysophosphatidylcholine. [] This hydrolysis, occurring independently of serine esterase activity, helps prevent the accumulation of oxidized phosphatidylcholine products in plasma lipoproteins. []

Q3: What is the role of phosphatidylcholine in the synthesis of pulmonary surfactant?

A3: Research indicates that acyltransferases in dog lung microsomes exhibit high reactivity towards lysophosphatidylcholine, especially with palmitoyl-CoA. [] This suggests that acyltransferases play a crucial role in ensuring sufficient dipalmitoyl phosphatidylcholine levels, a major component of pulmonary surfactant, for proper lung function. []

Q4: What is the molecular structure of phosphatidylcholine?

A4: Phosphatidylcholine consists of a glycerol backbone esterified to two fatty acids at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position. The phosphate group is further esterified to a choline molecule. The specific fatty acids attached to the glycerol backbone can vary, leading to diverse molecular species of phosphatidylcholine.

Q5: How does the presence of phosphatidylcholine affect the stability of cationic vesicles composed of 1,2-dioleoyl-3-trimethylammonium propane (DOTAP)?

A5: The incorporation of phosphatidylcholine, regardless of the saturation level of its acyl chains, stabilizes DOTAP vesicles at physiological temperatures. [] This stabilization reduces the hemolytic activity of DOTAP, leading to less membrane damage. []

Q6: Does the type of soft contact lens material influence its ability to adsorb phosphatidylcholine and cholesterol oleate?

A6: Research shows that both hydrogel and silicone hydrogel contact lenses adsorb phosphatidylcholine and cholesterol oleate relatively quickly, often within the first day of exposure. [] While the amount adsorbed varies between materials, the clinical significance of these differences remains unclear. []

Q7: How does phosphatidylcholine participate in the biosynthesis of other phospholipids within the chloroplast?

A7: Studies using Allium porrum seedlings demonstrate that intact chloroplasts can synthesize phosphatidylcholine by acylating lysophosphatidylcholine with acyl-CoAs. [] This acyltransferase activity, localized in the chloroplast envelope, is specific to lysophosphatidylcholine and produces phosphatidylcholine with a characteristic C18 fatty acid at the sn-2 position, a hallmark of eukaryotic lipids. []

Q8: Can phosphatidylcholine act as a vehicle for dyes in textile applications?

A8: Research has shown that multilamellar lipid vesicles composed of egg phosphatidylcholine and cholesterol can effectively encapsulate and deliver anthraquinone disperse dyes in wool dyeing processes. [] The presence of cholesterol in these liposomes enhances dye binding to wool fibers while reducing dye exhaustion in the dyebath. []

Q9: Have any computational studies been conducted to understand the interaction of phosphatidylcholine with other molecules?

A9: While the provided research articles do not delve into specific computational studies, molecular docking simulations could be employed to understand the interaction of phosphatidylcholine with enzymes like MAS1 lipase. [] Such simulations would provide insights into the substrate specificity and regioselectivity of the enzyme, explaining the preferential formation of 1-acyl-sn-glycero-3-lysophosphatidylcholine during the synthesis of n-3 polyunsaturated fatty acid-rich lysophosphatidylcholine. []

Q10: How does the chain length of the acyl chain in phosphatidylcholine affect its interaction with saponins?

A10: Studies using liposomes indicate that saponins like akebia saponins B, C, PD, and PG exhibit reduced activity in inducing permeability changes with increasing acyl chain length of phosphatidylcholine in the liposomal membrane. [] This suggests that longer acyl chains hinder the interaction between these saponins and the liposomal membrane. []

Q11: Does the presence of cholesterol in the membrane influence the interaction of phosphatidylcholine with other molecules?

A11: Research suggests that the presence of cholesterol can significantly impact the interaction of phosphatidylcholine with other molecules. For instance, cholesterol enhances the interaction of phosphatidylcholine with saponins like digitonin and F-gitonin, leading to increased hemolytic activity. [] Conversely, cholesterol diminishes the sensitivity of liposomal membranes to chikusetsusaponin III, a saponin that interacts with phosphatidylcholine even in the absence of cholesterol. []

Q12: How is phosphatidylcholine metabolized in the body?

A12: Phosphatidylcholine can be hydrolyzed by various phospholipases, releasing free choline, fatty acids, and glycerophosphate. Choline can be further metabolized in the liver to form trimethylamine, which is then oxidized to trimethylamine N-oxide (TMAO). [] TMAO has been associated with cardiovascular disease risk, highlighting the complex interplay between phosphatidylcholine metabolism and human health. []

Q13: Has phosphatidylcholine demonstrated any therapeutic potential in animal models of disease?

A13: Research suggests that silybin-phosphatidylcholine compound (SPC) exhibits therapeutic potential in a rat model of fatty liver disease. [] In this study, SPC administration significantly relieved liver fatty degeneration after inducing liver injury with carbon tetrachloride and a high-fat diet. [] These findings warrant further investigation into the therapeutic applications of phosphatidylcholine in liver disease.

Q14: Are there any cell-based assays available to assess the biological activity of phosphatidylcholine and its derivatives?

A14: While not explicitly described in the provided research, cell-based assays can be employed to investigate the effects of phosphatidylcholine and its derivatives on cellular processes. For instance, assays measuring cell proliferation, apoptosis, lipid uptake, and inflammatory responses can be utilized to elucidate the biological activity of these molecules in various cell types, including endothelial cells, immune cells, and cancer cells.

Q15: Can phosphatidylcholine be used to improve the delivery of drugs to specific tissues or cells?

A15: Yes, phosphatidylcholine is a key component of liposomes, which are versatile drug delivery vehicles. By modifying the lipid composition, size, and surface properties of liposomes, researchers can target them to specific tissues and cells. For instance, liposomes can be functionalized with antibodies or peptides to enhance their binding to specific cell surface receptors, improving drug delivery to the target site.

Q16: What analytical techniques are commonly used to characterize and quantify phosphatidylcholine?

A16: Several analytical methods are employed to study phosphatidylcholine, including:

- Thin Layer Chromatography (TLC): Used to separate and identify different phospholipid classes, including phosphatidylcholine, based on their polarity and affinity for the stationary phase. []

- Gas Chromatography (GC): Coupled with a suitable detector (e.g., flame ionization detector), GC is used to analyze the fatty acid composition of phosphatidylcholine after hydrolysis or transesterification. []

- High-Performance Liquid Chromatography (HPLC): HPLC, often paired with mass spectrometry (MS), allows for the separation and quantification of individual molecular species of phosphatidylcholine based on their mass-to-charge ratio. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about phosphatidylcholine, including headgroup conformation and interactions with other molecules. [, ]

- Differential Scanning Calorimetry (DSC): Used to study the thermotropic behavior of phosphatidylcholine, such as its phase transitions in model membranes. [, , , ]

Q17: Is phosphatidylcholine considered biocompatible and biodegradable?

A17: Yes, phosphatidylcholine is naturally occurring in biological membranes and is generally considered biocompatible and biodegradable. It is broken down by enzymes in the body, and its degradation products are typically non-toxic. This property makes it attractive for various biomedical applications, including drug delivery and tissue engineering.

Q18: Are there any synthetic or natural alternatives to phosphatidylcholine for specific applications?

A18: Yes, depending on the specific application, various alternatives to phosphatidylcholine exist. For instance:* Other phospholipids: Phosphatidylserine, phosphatidylethanolamine, and phosphatidylglycerol are structurally similar to phosphatidylcholine and can be used in liposome formulations and other applications. * Synthetic lipids: Various synthetic lipids with tunable properties, such as PEGylated lipids and cationic lipids, offer alternatives in drug delivery systems.* Natural oils: Some natural oils, like soybean oil and sunflower oil, are rich in phosphatidylcholine and can be used as sources for this phospholipid.

Q19: What are some examples of cross-disciplinary research involving phosphatidylcholine?

A19: The research articles highlight several examples of cross-disciplinary research involving phosphatidylcholine:

- Biochemistry and Cell Biology: Investigating the role of phosphatidylcholine in cellular signaling pathways, membrane trafficking, and lipid metabolism. [, , , , ]

- Biophysics and Material Science: Studying the physical properties and phase behavior of phosphatidylcholine in model membranes and liposomes. [, , , , , , ]

- Pharmacology and Drug Delivery: Exploring the use of phosphatidylcholine-based liposomes for targeted drug delivery and improving drug solubility and bioavailability. [, ]

- Textile Engineering: Utilizing phosphatidylcholine liposomes as carriers for dyes in textile dyeing processes. []

- Medicine and Clinical Research: Investigating the role of phosphatidylcholine and its metabolites in health and disease, particularly in cardiovascular and liver diseases. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.